2,3-Butanediol, 1-(1-hydroxycyclohexyl)-
Description
2,3-Butanediol (C₄H₁₀O₂) is a vicinal diol with two hydroxyl groups on adjacent carbon atoms. It is produced via bacterial fermentation, particularly by Bacillus species, as part of the butanediol fermentation pathway, which diverts metabolism from acid production to neutralize environments . This compound plays dual roles in microbial ecology and plant interactions: it enhances bacterial survival in acidic rhizosphere conditions and acts as a volatile organic compound (VOC) to induce systemic resistance in plants against pathogens . Industrially, it is valued as a precursor for synthetic polymers, pharmaceuticals, and biofuels .
Properties
CAS No. |
62096-00-8 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-(1-hydroxycyclohexyl)butane-2,3-diol |
InChI |
InChI=1S/C10H20O3/c1-8(11)9(12)7-10(13)5-3-2-4-6-10/h8-9,11-13H,2-7H2,1H3 |
InChI Key |
YQSJTBKZLKLXDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC1(CCCCC1)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 1-(1-hydroxycyclohexyl)- typically involves the reaction of 2,3-butanediol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of 2,3-Butanediol, 1-(1-hydroxycyclohexyl)- can be achieved through large-scale chemical synthesis. This involves the use of industrial reactors and continuous flow systems to ensure efficient production. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3-Butanediol, 1-(1-hydroxycyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
2,3-Butanediol, 1-(1-hydroxycyclohexyl)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of various industrial chemicals, including solvents, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of 2,3-Butanediol, 1-(1-hydroxycyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Acetoin (3-Hydroxy-2-butanone)
- Structural Differences : Acetoin is a ketone derivative of 2,3-butanediol, lacking one hydroxyl group.
- Functional Roles :
- Both compounds are intermediates in the 2,3-butanediol biosynthesis pathway. Acetoin is converted to 2,3-butanediol via (R,R)-2,3-butanediol dehydrogenase under anaerobic conditions .
- In plants, both induce stomatal closure at concentrations ≥100 μM, but acetoin is less potent in triggering systemic immunity compared to 2,3-butanediol .
- Acetoin is more volatile and less stable in acidic environments than 2,3-butanediol .
Table 1: Dose-Dependent Effects of Acetoin and 2,3-Butanediol on Stomatal Closure
| Compound | Effective Concentration | Stomatal Closure Efficacy | Plant Species Tested |
|---|---|---|---|
| Acetoin | 100 μM – 1 mM | Moderate | Arabidopsis, Tobacco |
| 2,3-Butanediol | 100 μM – 1 mM | High | Arabidopsis, Tobacco |
Data derived from experimental results in .
Succinic Acid
- Metabolic Context : Succinic acid is a tricarboxylic acid (TCA) cycle intermediate, whereas 2,3-butanediol is a fermentation byproduct.
- Intracellular Dynamics :
Stereoisomers of 2,3-Butanediol
2,3-Butanediol has three stereoisomers: (R,R)-, (S,S)-, and meso-forms. Their biological activities differ significantly:
Key Research Findings
Rhizosphere Fitness : Bacillus subtilis strains overproducing 2,3-butanediol persist 2–3 times longer in acidic rhizospheres than null mutants .
Concentration-Dependent Effects :
- At 10 μM, 2,3-butanediol induces plant resistance to Pseudomonas syringae, but 1 mM concentrations abolish this effect .
Fermentation Yields : Microbial fermentation optimizes 2,3-butanediol production at pH 6.0–6.5, achieving titers up to 150 g/L using engineered Klebsiella strains .
Q & A
Basic Research Questions
Q. How can the stereoisomeric forms (rac- and meso-) of 2,3-butanediol derivatives be experimentally distinguished?
- Methodology : High-resolution - NMR spectroscopy is the gold standard for distinguishing stereoisomers. For example, the rac-isomer (2R,3R or 2S,3S) and meso-form (2R,3S) exhibit distinct splitting patterns due to differences in diastereotopic proton environments. Integration of peak areas allows quantification of isomer ratios (e.g., rac:meso ≈ 74:26 in S. cerevisiae-derived samples) .
Q. What methodologies are recommended for quantifying 2,3-butanediol in microbial fermentation systems?
- Methodology : Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is optimal. Pre-treatment steps include acidification and derivatization (e.g., silylation) to enhance volatility. Calibration curves using reference standards of pure isomers are critical for accuracy. Hydroxylamine hydrochloride titration, as per USP protocols, can also validate carbonyl-containing derivatives .
Q. How do substrate carbon sources (e.g., glucose vs. pyruvate) influence 2,3-butanediol yield and stereochemistry?
- Methodology : Isotopic labeling (e.g., -glucose) combined with metabolic flux analysis tracks carbon incorporation into 2,3-butanediol. For instance, glucose/pyruvate mixtures show higher rac-isomer production (~74%) in S. cerevisiae, likely due to pyruvate dehydrogenase bypass activity. Controlled chemostat experiments under varying substrate ratios can map metabolic bottlenecks .
Advanced Research Questions
Q. What computational approaches optimize 2,3-butanediol production pathways in engineered strains?
- Methodology : Predictive dynamic control (PDC) models integrate genome-scale metabolic networks and kinetic parameters to simulate process solution spaces. For example, PDC identified a 104% productivity improvement in Bacillus subtilis by optimizing oxygenation and pH gradients. Experimental validation via fed-batch fermentation with online metabolite monitoring is essential .
Q. How does vicinal hydroxyl group positioning influence 2,3-butanediol’s electrochemical oxidation reactivity?
- Methodology : Density functional theory (DFT) calculations reveal that vicinal diols (e.g., 2,3-butanediol) exhibit lower energy gaps (~1.633 eV) for C–C bond cleavage compared to 1,2- or 1,4-diols. Cyclic voltammetry on RuO₂ electrodes confirms enhanced current density due to favorable adsorption geometries (e.g., -OH groups facing the catalyst surface, ΔE = -2.34 eV) .
Q. Can 2,3-butanediol act as a signaling molecule in plant-pathogen interactions?
- Methodology : Dose-response assays in Arabidopsis and tobacco show 2,3-butanediol induces stomatal closure at 100 μM–1 mM via abscisic acid (ABA)-independent pathways. qRT-PCR and RNA-seq track differential expression of defense genes (e.g., PR1, PDF1.2). Field trials with soil-applied 2,3-butanediol (10–50 μM) reduced viral titers (TYLCV, TSWV) by >60% .
Q. What thermodynamic properties govern 2,3-butanediol’s phase behavior in industrial solvents?
- Methodology : Differential scanning calorimetry (DSC) measures melting points and glass transitions, while vapor-liquid equilibrium (VLE) data are derived from static or dynamic methods. Henry’s Law constants (e.g., = 2.3 × 10⁻⁴ atm·m³/mol at 25°C) predict partitioning in aqueous systems. NIST thermochemistry databases provide validated ΔHf and Cp values .
Q. How do genetic modifications enhance 2,3-butanediol tolerance in microbial hosts?
- Methodology : Adaptive laboratory evolution (ALE) under increasing 2,3-butanediol stress selects for mutations in membrane transporters (e.g., acrAB efflux pumps) or redox cofactor-balancing enzymes (e.g., ldhA knockout). RNA-seq identifies upregulated stress-response genes (e.g., sodA, katE). CRISPRi knockdowns validate targets for strain engineering .
Methodological Notes
- Stereochemical Analysis : Always pair NMR with chiral chromatography (e.g., HPLC using β-cyclodextrin columns) to resolve overlapping signals in complex matrices .
- Process Optimization : Combine kinetic modeling with machine learning (e.g., Gaussian process regression) to predict non-linear fermentation dynamics .
- Electrochemical Studies : Use in situ Raman spectroscopy to monitor intermediate species (e.g., enediolates) during oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
